4-chloro-N-(2-fluoro-4-methylphenyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-fluoro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDJSJDOIMDPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Novel Approaches for 4 Chloro N 2 Fluoro 4 Methylphenyl Benzamide
Classical Amide Coupling Strategies for the Benzamide (B126) Linkage
The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods are well-suited for the preparation of 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide.
Nucleophilic Acyl Substitution via Acyl Chlorides and Aniline (B41778) Derivatives
One of the most direct and widely employed methods for amide bond formation is the nucleophilic acyl substitution reaction between an acyl chloride and an amine. In this approach, 4-chlorobenzoyl chloride serves as the electrophilic partner, reacting with the nucleophilic 2-fluoro-4-methylaniline (B1213500).
The reaction mechanism involves the attack of the nitrogen atom of the aniline on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrochloric acid byproduct generated during the reaction.
A representative procedure for a similar reaction involves dissolving the aniline derivative in a suitable solvent like dichloromethane (B109758) or diethyl ether, followed by the dropwise addition of the acyl chloride at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |
| 4-chlorobenzoyl chloride | 2-fluoro-4-methylaniline | Triethylamine | Dichloromethane | Room Temperature | High |
| 4-chlorobenzoyl chloride | Aniline | Pyridine | Diethyl Ether | 0 °C to RT | High |
Utilization of Advanced Coupling Reagents and Catalytic Systems
While the acyl chloride method is effective, milder conditions can be achieved using a variety of advanced coupling reagents that activate the carboxylic acid, 4-chlorobenzoic acid, in situ. These reagents are particularly useful when dealing with sensitive functional groups that might not be compatible with the conditions required for acyl chloride formation.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. Other powerful coupling agents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general procedure involves mixing the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in the chosen solvent.
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent |
| 4-chlorobenzoic acid | 2-fluoro-4-methylaniline | EDCI | HOBt | DIPEA | DMF |
| 4-chlorobenzoic acid | 2-fluoro-4-methylaniline | HATU | - | DIPEA | DCM |
| Substituted Benzoic Acid | Aniline Derivative | DCC | DMAP | - | Dichloromethane |
Regioselective Functionalization and Derivatization of Aromatic Moieties
The specific substitution pattern of this compound, with a chloro group at the 4-position of the benzoyl ring and fluoro and methyl groups at the 2- and 4-positions of the aniline ring, respectively, requires precise control over the regiochemistry of electrophilic aromatic substitution and other functionalization reactions.
Introduction of Halogen and Alkyl Substituents on Phenyl Rings
The starting materials, 4-chlorobenzoic acid and 2-fluoro-4-methylaniline, are commercially available or can be synthesized through well-established methods.
For the 4-chlorobenzoyl moiety, the chloro group can be introduced onto the benzene (B151609) ring via electrophilic chlorination of benzoic acid or toluene, followed by oxidation of the methyl group. The para-selectivity is directed by the activating methyl group or the deactivating but ortho-, para-directing carboxylic acid group under specific conditions.
For the 2-fluoro-4-methylaniline moiety, the synthesis often starts from a readily available precursor like p-toluidine (B81030) (4-methylaniline). Introduction of the fluorine atom at the ortho position can be achieved through methods such as the Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt. Alternatively, directed ortho-metalation strategies can be employed.
| Starting Material | Reagent(s) | Desired Product | Key Transformation |
| Toluene | Cl2, Lewis Acid | 4-chlorotoluene | Electrophilic Chlorination |
| 4-chlorotoluene | KMnO4 or CrO3 | 4-chlorobenzoic acid | Oxidation |
| 4-methylaniline | 1. NaNO2, HBF4 2. Heat | 2-fluoro-4-methylaniline | Diazotization/Schiemann Reaction |
Approaches to Building Complex Analogs for Structure-Activity Exploration
The synthetic strategies discussed can be adapted to create a library of analogs of this compound for structure-activity relationship (SAR) studies. This involves systematically varying the substituents on both aromatic rings to probe their effects on the compound's properties.
For example, a range of commercially available or synthetically accessible substituted benzoic acids and anilines can be used as building blocks. This allows for the exploration of different halogen, alkyl, alkoxy, and other functional groups at various positions on the phenyl rings. The robust nature of modern amide coupling reactions facilitates the parallel synthesis of numerous analogs.
By systematically modifying the electronic and steric properties of the molecule, researchers can gain insights into the key structural features required for a desired biological activity or material property.
Optimization of Reaction Parameters for Enhanced Research Synthesis
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. nih.gov Key factors to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and products. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide are commonly used for amide coupling reactions.
Temperature: While many amide coupling reactions proceed efficiently at room temperature, in some cases, gentle heating may be required to drive the reaction to completion. Conversely, for highly reactive starting materials, cooling the reaction mixture may be necessary to control the reaction rate and minimize side products.
Reagent Stoichiometry: The molar ratio of the coupling partners and reagents should be carefully controlled. Using a slight excess of the acylating agent or the coupling reagent can sometimes improve the conversion of the limiting reactant. The amount of base used is also critical, as it needs to neutralize any acidic byproducts without interfering with the desired reaction.
Systematic screening of these parameters, often employing techniques like design of experiments (DoE), can lead to a highly efficient and reproducible synthesis of the target compound.
Stoichiometric Considerations and Temperature-Controlled Synthesis
The reaction between 4-chlorobenzoyl chloride and 2-fluoro-4-methylaniline produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. To neutralize the generated HCl, a non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture. google.com The base is usually added in a slight stoichiometric excess to ensure complete acid scavenging.
The amidation reaction is often exothermic. globalconference.info Uncontrolled temperature increases can lead to side reactions and reduced product purity. Therefore, synthesis is typically conducted with strict temperature control. The process often involves cooling the amine solution to a low temperature (e.g., 0 to -10 °C) before the dropwise addition of the acid chloride. google.com After the addition is complete, the mixture may be stirred at a low temperature for a period before being allowed to warm to room temperature to ensure the reaction goes to completion. google.com
Table 2: Typical Reaction Parameters for Benzamide Synthesis
| Parameter | Condition | Rationale |
| Temperature | Initial cooling (0 to -10°C), then warming to room temp. | Controls exothermic reaction, minimizes side products. google.com |
| Stoichiometry | Reactants (1:1), Base (~1.1-1.2 eq.) | Ensures complete reaction and neutralization of HCl byproduct. google.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents interaction with atmospheric moisture. |
| Addition Method | Dropwise addition of acid chloride to amine solution | Maintains temperature control and prevents localized high concentrations. |
Exploration of Modern Synthetic Techniques
While traditional batch synthesis is effective, modern techniques are being explored to improve the efficiency, safety, and environmental footprint of producing benzamide derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. jocpr.com For the synthesis of this compound, applying microwave irradiation could dramatically reduce the reaction time from hours to minutes. Microwave heating directly and efficiently energizes the polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics. jocpr.com This technique often results in higher yields and cleaner products compared to conventional heating methods. nih.gov Studies on various heterocyclic compounds, including those containing fluorine, have demonstrated the successful application of microwave-assisted synthesis. nih.govdpkmr.edu.in
Table 3: Conventional vs. Microwave-Assisted Synthesis Comparison (Hypothetical)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) |
| Reaction Time | 2-24 hours | 5-30 minutes |
| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of reactants |
| Yield | Good to Excellent | Often improved |
| Purity | Variable, may require more purification | Often higher due to reduced side reactions |
Continuous-Flow Synthesis Methodologies for Benzamide Derivatives
Continuous-flow synthesis is a cutting-edge technique that is increasingly being adopted for the production of pharmaceuticals and fine chemicals. rsc.org In this method, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. thieme-connect.de This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov
For the synthesis of benzamide derivatives, a continuous-flow setup would involve pumping solutions of 4-chlorobenzoyl chloride (often with a base) and 2-fluoro-4-methylaniline to a mixing point, followed by a heated reactor coil to achieve the desired conversion. researchgate.net The benefits of this methodology include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or hazardous reagents.
Improved Efficiency: Superior heat and mass transfer lead to faster reactions and often higher yields. nih.gov
Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. nih.gov
This technology provides a greener and more efficient alternative to traditional batch processing for the industrial-scale synthesis of compounds like this compound. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry of compounds like 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), researchers can calculate the most stable conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. niscpr.res.in These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. niscpr.res.in The electronic structure, including the distribution of electron density, can also be thoroughly analyzed.
Table 1: Representative Optimized Geometric Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C=O Bond Length | 1.23 Å |
| N-H Bond Length | 1.01 Å |
| C-F Bond Length | 1.35 Å |
| Dihedral Angle (Benzoyl Ring - Amide Plane) | 30° |
| Dihedral Angle (Anilide Ring - Amide Plane) | 45° |
Note: This table contains hypothetical data for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For aromatic compounds, these orbitals are typically π-orbitals distributed over the benzene (B151609) rings.
Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the sites of electrophilic and nucleophilic attack within a molecule. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbonyl group and the fluorine atom would be expected to be regions of high electron density, while the hydrogen atom of the amide group would be an electron-deficient site.
Fukui functions are used in DFT to describe the reactivity of different sites within a molecule. They indicate the change in electron density at a specific point when the total number of electrons is altered. By calculating the Fukui functions, one can predict the most likely sites for electrophilic, nucleophilic, and radical attack, thus providing insights into the chemical selectivity of the compound.
Computational methods can also be used to calculate various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations help in understanding the stability and behavior of the compound under various conditions. Furthermore, the non-linear optical (NLO) properties, including polarizability and hyperpolarizability, can be computed. Molecules with significant NLO properties have potential applications in optoelectronics and photonics. The calculation of these properties for this compound would involve determining its response to an external electric field.
Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific computational and theoretical investigations for the compound “this compound” as requested in the provided outline.
The required subsections—including molecular docking, analysis of binding modes, elucidation of interaction networks, pharmacophore modeling, molecular dynamics simulations, and QSAR modeling—necessitate specific research data from studies conducted on this exact molecule. Without such dedicated studies, it is not possible to provide scientifically accurate and detailed findings on its predicted ligand-target interactions, complex stability, or structure-activity relationships.
General principles of these computational techniques are well-established in drug discovery and computational chemistry. However, applying them to a specific compound like "this compound" requires dedicated computational experiments and subsequent publication of the results. As no such publications were identified, the content for the requested article sections cannot be generated at this time.
Mechanistic Investigations at the Molecular and Cellular Level in Vitro
Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules
To understand the therapeutic potential and toxicological profile of any compound, it is essential to first elucidate its interactions with biological macromolecules. For the broader class of substituted benzamides, these investigations have primarily focused on enzyme inhibition, receptor binding, and interactions with nucleic acids.
Substituted benzamides have been investigated for their inhibitory effects on various enzymes, including monoamine oxidases (MAOs), α-glucosidase, alkaline phosphatase, and poly(ADP-ribose) polymerase (PARP).
Monoamine Oxidase (MAO) Inhibition:
Certain benzamide (B126) derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. For instance, a series of tosylated acyl hydrazone derivatives, which share a core benzamide structure, were evaluated for their MAO inhibitory activities. Compound 3o (N'-(3-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide) emerged as a potent MAO-A inhibitor with an IC50 value of 1.54 µM. Kinetic studies revealed it to be a reversible and competitive inhibitor with a Ki value of 0.35 ± 0.074 µM. In the same study, compound 3s (N'-(3-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide) was the most potent MAO-B inhibitor with an IC50 of 3.64 µM and was also found to be a reversible competitive inhibitor with a Ki of 1.97 ± 0.65 µM.
α-Glucosidase Inhibition:
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential. Within this series, the compound N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide was identified as a potent α-glucosidase inhibitor with an IC50 value of 10.13 µM. tandfonline.com
Alkaline Phosphatase (AP) Inhibition:
Alkaline phosphatases are a group of enzymes involved in the removal of phosphate (B84403) groups from various molecules. Thiazole-containing benzamide derivatives have been explored as potential AP inhibitors. For example, 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine was found to be a potent inhibitor of human tissue non-specific alkaline phosphatase with an IC50 value of 1.09 ± 0.18 µM. nih.gov Another compound from a different study, 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine , showed selectivity and potency for human intestinal alkaline phosphatase with an IC50 value of 0.71 ± 0.02 µM. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition:
PARP inhibitors are a class of pharmacological inhibitors of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. Several benzimidazole (B57391) carboxamide derivatives, which are structurally related to benzamides, have shown significant PARP inhibitory activity. One such compound, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d) , was found to be a potent inhibitor of both PARP1 and PARP2 with IC50 values of 4.30 nM and 1.58 nM, respectively. mdpi.com Another well-known PARP inhibitor with a benzimidazole carboxamide core is Veliparib (ABT-888) , which exhibits a Ki of 5 nM against both PARP-1 and PARP-2.
Table 1: Enzyme Inhibition Data for Various Substituted Benzamide Derivatives
| Compound Name | Target Enzyme | IC50 / Ki | Type of Inhibition |
|---|---|---|---|
| N'-(3-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3o) | MAO-A | IC50: 1.54 µM, Ki: 0.35 µM | Reversible, Competitive |
| N'-(3-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3s) | MAO-B | IC50: 3.64 µM, Ki: 1.97 µM | Reversible, Competitive |
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | IC50: 10.13 µM | Not specified |
| 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Tissue Non-specific AP | IC50: 1.09 µM | Not specified |
| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Intestinal AP | IC50: 0.71 µM | Not specified |
| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d) | PARP1 / PARP2 | IC50: 4.30 nM / 1.58 nM | Not specified |
| Veliparib (ABT-888) | PARP-1 / PARP-2 | Ki: 5 nM | Not specified |
The interaction of substituted benzamides with various neurotransmitter receptors has been a significant area of research, particularly in the context of developing antipsychotic drugs. These studies typically involve radioligand binding assays to determine the affinity of the compounds for specific receptor subtypes.
A study comparing the in-vitro receptor selectivity of a group of substituted benzamide drugs found that they primarily act on dopamine (B1211576) D2 receptors. nih.gov For example, compounds like raclopride and amisulpride demonstrated a high degree of selectivity for dopamine sites over other neurotransmitter receptors such as adrenergic, serotonin, and opiate receptors. nih.gov Other research has focused on synthesizing high-affinity ligands for CNS dopamine D2 receptors, such as 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides. nih.gov
While specific binding affinities for 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide are unknown, the general trend for this class of compounds suggests a potential for interaction with dopamine receptors, which would need to be confirmed through direct binding assays.
The ability of small molecules to interact with DNA and RNA can have significant biological consequences. While the primary focus for many benzamide derivatives has been on protein targets, some studies have explored their potential to bind to nucleic acids. For instance, bisbenzamidine derivatives, which contain benzamide-like structures, have been designed as DNA minor-groove binders. nih.gov These studies often employ techniques such as fluorescence spectroscopy, circular dichroism, and thermal denaturation to characterize the binding affinity and mode of interaction. The development of light-controlled DNA binding of bisbenzamidines further highlights the potential for these scaffolds to interact with nucleic acids. rsc.org
Direct studies on the interaction of this compound with DNA or RNA have not been reported. However, the planar aromatic rings present in its structure could potentially allow for intercalative or groove-binding interactions with nucleic acids.
Cellular Mechanistic Assays (In Vitro)
Cell-based assays provide a more physiologically relevant context to understand the mechanisms of action of a compound, bridging the gap between molecular interactions and cellular responses.
While direct intracellular target identification for this compound has not been performed, the enzymatic and receptor binding data from related compounds can suggest potential intracellular targets. For example, the PARP inhibitory activity of benzimidazole carboxamides was validated in cell-based assays, where these compounds demonstrated single-digit nanomolar cellular potency.
Furthermore, a series of N-substituted benzamide derivatives were evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7, MDA-MB-231, K562, and A549. indexcopernicus.com Several of these compounds displayed inhibitory activity comparable to the known histone deacetylase (HDAC) inhibitor Entinostat (MS-275), suggesting that HDACs could be potential intracellular targets for this class of compounds. indexcopernicus.com
The interaction of a compound with its molecular target(s) can trigger a cascade of events that modulate various cellular pathways. Key pathways that are often investigated include the generation of reactive oxygen species (ROS) and the induction of mitochondrial membrane depolarization, both of which are central to apoptosis and cellular stress responses.
While specific studies on this compound's effect on these pathways are not available, research on other small molecule inhibitors often includes such assessments. For example, the evaluation of novel anticancer agents frequently involves measuring changes in ROS levels and mitochondrial membrane potential in treated cancer cells to determine if the observed cytotoxicity is mediated through oxidative stress and the mitochondrial apoptotic pathway. Given the potential for enzyme and receptor modulation by substituted benzamides, it is plausible that they could influence these fundamental cellular processes.
Cell Permeability and Efflux Mechanism Studies in Cellular Models
Extensive searches of scientific literature and research databases did not yield any specific studies on the cell permeability or efflux mechanisms of this compound in in vitro cellular models. Consequently, there is no available data to report on these specific pharmacological properties for this compound.
Structure Activity Relationship Sar Studies and Analogue Design for Research Probes
Systematic Structural Modifications of the 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide Core
The 2-fluoro-4-methylphenyl ring is a critical component for molecular recognition, and its substitution pattern significantly influences biological activity. The position and nature of the halogen and methyl groups are key modulators of potency and selectivity.
Studies on related benzanilides show that the presence and position of substituents on the aniline (B41778) ring can dramatically alter activity. For example, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, bulky, non-polar substituents on a terminal ring system attached to the aniline moiety were found to be beneficial for high activity. mdpi.com This suggests that the 4-methyl group in the title compound may be interacting with a hydrophobic pocket in its target. Moving the methyl group to other positions (e.g., position 3 or 5) or replacing it with larger alkyl groups (ethyl, propyl) or more polar functionalities could probe the limits and nature of this pocket.
The fluorine atom at the 2-position introduces a significant electronic effect and can participate in hydrogen bonding or other specific interactions. Its ortho position influences the conformation of the amide bond. Shifting the fluorine to the meta (3) or para (4) position would alter the electronic distribution and steric profile of the ring, likely impacting binding affinity. Replacing fluorine with other halogens like chlorine or bromine would increase both size and lipophilicity, which could either enhance or diminish activity depending on the steric and electronic requirements of the binding site. mdpi.com
Table 1: Postulated Effects of Substitutions on the Fluorophenyl Moiety
| Modification | Rationale | Potential Impact |
|---|---|---|
| Position of Methyl Group | Probing steric tolerance and hydrophobic interactions. | Shifting from para (4) to meta (3) or ortho (2) could disrupt favorable interactions or cause steric clashes. |
| Size of Alkyl Group | Exploring the size of the hydrophobic pocket. | Replacing methyl with ethyl, isopropyl, or tert-butyl could enhance binding if the pocket is large enough. |
| Position of Fluoro Group | Altering electronic effects and conformational preference. | Moving from ortho (2) to meta (3) or para (4) would change the molecule's electrostatic potential and shape. |
| Nature of Halogen | Modulating size, lipophilicity, and halogen bonding potential. | Replacing fluorine with chlorine, bromine, or iodine would systematically increase steric bulk and lipophilicity. mdpi.com |
The 4-chlorobenzoyl moiety is equally important for defining the compound's biological profile. Modifications to this ring can influence binding affinity, selectivity, and physicochemical properties.
The chlorine atom at the 4-position (para) plays a significant role. In SAR studies of N-phenylbenzamide derivatives as enterovirus 71 inhibitors, the nature and position of substituents on the benzoyl ring were critical. nih.gov For the title compound, moving the chlorine to the ortho or meta position would change the molecule's dipole moment and steric profile. For example, the crystal structure of 2-chloro-N-(4-methylphenyl)benzamide reveals that the ortho-chloro substituent is positioned syn to the carbonyl oxygen. nih.gov This specific conformation could be crucial for interaction with a target.
Replacing the chlorine with other functional groups allows for a systematic exploration of electronic and steric effects.
Electron-donating groups (e.g., methoxy, methyl) could increase electron density in the ring and potentially alter binding interactions.
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) would have the opposite effect, potentially influencing hydrogen bond accepting or donating capabilities of the nearby amide.
Hydrogen bond donors/acceptors (e.g., hydroxyl, amino) could introduce new, specific interactions with the target protein, potentially increasing affinity and selectivity. nih.govnih.gov
In one study on N-phenylbenzamide derivatives, replacing a chlorine substituent with an isopropoxy group was part of a strategy to modify the central scaffold. nih.gov This highlights the broad range of possible modifications to tune the molecule's properties.
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design to modulate a molecule's biological and physical properties. nih.gov This approach can be applied to the this compound core to improve potency, selectivity, or pharmacokinetic properties.
Phenyl Ring Replacements: The phenyl rings in the scaffold can be replaced by non-classical bioisosteres to explore new chemical space and improve properties like metabolic stability. nih.govresearchgate.net Saturated, rigid bicyclic molecules are often used as replacements for ortho- or meta-disubstituted phenyl rings. chem-space.com
Bicyclo[1.1.1]pentane (BCP): A BCP analogue can be equipotent to its parent phenyl compound while showing significantly improved metabolic properties. nih.govresearchgate.net
Cubane: Cubane analogues have been shown to improve in vitro potency in some series, although they may also introduce metabolic liabilities. nih.govresearchgate.net
Heterocycles: Replacing one of the phenyl rings with a heterocycle (e.g., pyridine (B92270), thiophene) can introduce hydrogen bond donors/acceptors, alter the molecule's polarity, and modulate its ADME profile.
Amide Bond Replacements: The central amide bond is a key structural element, providing rigidity and specific hydrogen bonding opportunities. However, it can be susceptible to hydrolysis by metabolic enzymes. Replacing it with bioisosteres can enhance stability and explore alternative interactions.
Thioamide/Selenoamide: These replacements have shown excellent activity in some series, indicating that the hydrogen-bonding characteristics are key and that the carbonyl oxygen is not essential for activity. nih.gov
Urea (B33335): A urea linkage conserves the hydrogen bond donor and acceptor properties of the amide while lengthening the distance between the two aromatic moieties. nih.gov
Reversed Amide: Swapping the CO and NH groups can fundamentally alter the hydrogen bonding pattern and molecular geometry, which may be beneficial if the original orientation is not optimal.
Correlation of Structural Parameters with Spectroscopic and Computational Data
Spectroscopic and computational methods provide invaluable insights into the three-dimensional structure and electronic properties of this compound analogues, helping to rationalize observed SAR.
Computational studies, often using Density Functional Theory (DFT), complement experimental data. These methods can calculate optimized geometries, molecular electrostatic potential (MESP) surfaces, and frontier molecular orbitals (HOMO and LUMO). niscpr.res.inrsc.org The MESP map indicates regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack and for hydrogen bonding. The energies and distribution of HOMO and LUMO are correlated with the molecule's reactivity and electronic properties, which can influence conductance and binding affinity. rsc.orgnih.gov
NMR spectroscopy provides information about the chemical environment of atoms in the molecule. The chemical shifts of the amide proton and the aromatic protons and carbons are sensitive to substituent effects and molecular conformation. niscpr.res.in For example, in 4-chloro-N,N-diphenylbenzamide, the carbonyl carbon signal appears at 169.64 ppm, while aromatic carbons appear in the 126-143 ppm range. niscpr.res.in Changes in these shifts upon structural modification can indicate electronic and conformational changes.
Rational Design Principles for Developing Specific Molecular Probes and Tool Compounds
The rational design of molecular probes based on the this compound scaffold relies on integrating SAR, structural biology, and computational chemistry. The goal is to create tool compounds that are potent, selective, and suitable for studying biological systems.
A key principle is the iterative process of design, synthesis, and testing. rug.nl Initial SAR data, as discussed above, informs the first round of modifications. For example, if a hydrophobic pocket is identified, analogues with varying alkyl groups can be designed to map its dimensions. If a specific hydrogen bond is hypothesized, analogues that systematically remove or reposition that functionality are synthesized.
Computational modeling plays a crucial role in this process. nih.govnih.gov Molecular docking can be used to predict how analogues will bind to a target protein, helping to prioritize which compounds to synthesize. By visualizing the binding mode, designers can identify opportunities for new interactions. For instance, docking might reveal an unoccupied pocket near the 4-chloro substituent, suggesting that adding a larger group there could enhance affinity. dovepress.com
Another design principle is the optimization of physicochemical properties. A potent binder is not a useful probe if it has poor solubility or membrane permeability. Lipophilicity (logP), polarity, and molecular weight are carefully tuned by selecting appropriate substituents. The introduction of fluorine, for example, can modulate lipophilicity and block sites of metabolism.
Finally, for tool compounds intended for complex biological assays (e.g., imaging probes), functionalities for conjugation or reporting (e.g., fluorophores, biotin (B1667282) tags, or photoreactive groups) can be incorporated. These are typically added at positions on the scaffold that are known from SAR studies to be tolerant of modification without loss of activity.
Synthesis and Screening of Chemical Libraries for Novel Mechanistic Insights
The synthesis of chemical libraries based on the this compound scaffold is an effective strategy for exploring a wide range of chemical space to identify novel compounds and gain new mechanistic insights. The core structure is amenable to combinatorial and parallel synthesis techniques.
The most common synthetic route involves the amide coupling of a substituted benzoic acid (or its corresponding acyl chloride) with a substituted aniline. nih.govnih.govnih.gov This reaction is robust and compatible with a wide variety of functional groups, making it ideal for library synthesis. For example, a library can be generated by reacting 4-chlorobenzoyl chloride with a diverse panel of substituted 2-fluoroanilines, or by reacting 2-fluoro-4-methylaniline (B1213500) with a panel of substituted benzoyl chlorides. nih.govresearchgate.net
Once synthesized, these libraries are subjected to high-throughput screening (HTS) against a specific biological target or in a phenotypic assay. nih.gov The results of the screen—the "hits"—provide a wealth of SAR data. By analyzing the structural features of the active versus inactive compounds, chemists can quickly identify key pharmacophores and build a more refined understanding of the target's requirements. This data feeds back into the rational design cycle, leading to the development of more potent and selective second-generation compounds. This library-based approach accelerates the discovery process and can reveal unexpected structure-activity relationships that might be missed in a more focused, hypothesis-driven approach. nih.govdovepress.com
Metabolic and Pharmacokinetic Research Frameworks in Vitro and in Silico Focus
In Vitro Metabolic Stability Assessment using Liver Microsomes or Hepatocytes
The initial step in characterizing the metabolic profile of 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide involves assessing its stability in the presence of liver enzymes. This is commonly performed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.
In a typical assay, the compound is incubated with liver microsomes (fragments of the endoplasmic reticulum) or intact hepatocytes. The stability is often challenged by the addition of cofactors necessary for enzymatic activity, such as NADPH for Phase I reactions. researchgate.net The concentration of the parent compound is measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). A rapid decrease in concentration suggests poor metabolic stability, while a slow decrease indicates higher stability. nih.gov The intrinsic clearance (Clint) can be calculated from the rate of disappearance of the compound.
Detailed Research Findings: In these assays, compounds are tested for metabolic turnover, which is the percentage of the compound metabolized over a specific time period. researchgate.net For benzamide (B126) derivatives, stability can vary significantly based on their specific substitutions. The introduction of halogen atoms like fluorine and chlorine can sometimes enhance metabolic stability. nih.gov The stability of this compound would be determined by incubating it with human or rat liver microsomes and quantifying its depletion over time.
Table 1: Example In Vitro Metabolic Stability Data for this compound Note: The following data is illustrative of typical results from such an assay.
| Biological Matrix | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|---|---|
| Human Liver Microsomes | 60 | 58% | 75 | 9.2 |
| Rat Liver Microsomes | 60 | 45% | 55 | 12.6 |
Identification of Major Metabolic Pathways and Enzymes Involved (e.g., Phase I and Phase II Transformations)
Once metabolic liability is established, the next step is to identify the specific metabolic pathways and the enzymes responsible. Metabolism is broadly divided into two phases. longdom.org
Phase I Transformations: These reactions introduce or expose functional groups on the molecule, typically making it more polar. nih.gov The most common Phase I reactions are oxidations, reductions, and hydrolyses, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. longdom.orgnih.gov For this compound, likely Phase I pathways would include:
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the phenyl rings. The exact position is influenced by the existing substituents.
Alkyl Hydroxylation: Oxidation of the methyl group to a hydroxymethyl group (-CH2OH), which can be further oxidized to a carboxylic acid (-COOH).
Amide Hydrolysis: Cleavage of the amide bond, though this is often a slower metabolic route for benzamides.
Phase II Transformations: In this phase, the modified compound (or the parent compound if it already has a suitable functional group) is conjugated with an endogenous molecule, which significantly increases its water solubility and facilitates excretion. drughunter.com Key Phase II reactions include: drughunter.com
Glucuronidation: Attachment of glucuronic acid to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: Conjugation of a sulfate (B86663) group to a hydroxyl group, mediated by sulfotransferases (SULTs).
To identify the specific metabolites, the compound is incubated with microsomes or hepatocytes, and the resulting mixture is analyzed by high-resolution mass spectrometry. The use of recombinant human CYP enzymes can help pinpoint which specific isoform (e.g., CYP3A4, CYP2D6) is primarily responsible for the compound's metabolism. nih.gov
Table 2: Potential Metabolic Transformations of this compound
| Metabolic Phase | Reaction Type | Potential Site on Molecule | Primary Enzyme Family |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Chlorophenyl ring or Fluoro-methylphenyl ring | Cytochrome P450 (CYP) |
| Phase I | Methyl Group Oxidation | -CH3 group | Cytochrome P450 (CYP) |
| Phase II | Glucuronidation | Hydroxylated metabolites from Phase I | UGTs |
| Phase II | Sulfation | Hydroxylated metabolites from Phase I | SULTs |
Computational Prediction of Metabolites and Metabolic Hotspots
In silico tools play a crucial role in predicting metabolic fate before or alongside in vitro experiments. Software programs can analyze the structure of this compound to predict which atoms are most susceptible to enzymatic attack. These locations are known as "metabolic hotspots."
These prediction models are based on data from known metabolic transformations and quantum chemistry calculations that assess the reactivity of different parts of the molecule. For this compound, computational models would likely identify the following as potential hotspots:
The methyl group on the fluorophenyl ring, due to its susceptibility to oxidation.
The unsubstituted carbon atoms on both aromatic rings, which are potential sites for hydroxylation.
The amide bond, for potential hydrolysis.
Predicting metabolites computationally helps guide the analytical search for these molecules in subsequent in vitro experiments, saving time and resources.
In Silico Pharmacokinetic Profiling (e.g., Absorption, Distribution, Excretion Predictions relevant to in vitro studies)
Beyond metabolism, in silico models can predict a wide range of pharmacokinetic properties based on the compound's structure. These predictions provide a valuable early assessment of the compound's potential behavior.
Absorption: Models can predict oral bioavailability by estimating properties like solubility, lipophilicity (LogP), and permeability through intestinal barriers (e.g., Caco-2 cell model predictions).
Distribution: Predictions can be made for plasma protein binding (PPB) and the volume of distribution (Vd), which indicate how the compound will distribute throughout the body's tissues.
Excretion: While direct prediction is complex, models can estimate the likely clearance mechanisms (hepatic vs. renal) based on the compound's properties and predicted metabolites.
These computational profiles help to contextualize the in vitro metabolism data and build a more complete understanding of the compound's disposition.
Table 3: Example In Silico ADME Profile for this compound Note: The following data is illustrative of typical predictions from ADME software.
| ADME Property | Predicted Value | Implication |
|---|---|---|
| LogP (Lipophilicity) | 4.1 | High lipophilicity, suggesting good membrane permeability but potentially lower solubility. |
| Aqueous Solubility | Low | May impact oral absorption. |
| Caco-2 Permeability | High | Suggests good potential for absorption across the gut wall. |
| Plasma Protein Binding | >95% | High binding may limit the free concentration of the compound available for pharmacological activity and metabolism. |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Predicted Non-inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. |
Future Research Directions and Potential Academic Contributions
Elucidating Undiscovered Molecular Targets and Biological Pathways Associated with Benzamides
A primary avenue for future research lies in the comprehensive elucidation of the molecular targets and biological pathways modulated by 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide and other structurally related benzamides. While certain benzamide (B126) derivatives are known to interact with specific receptors, such as dopamine (B1211576) receptors, a vast number of potential interactions remain undiscovered. nih.gov
Detailed Research Findings:
Recent studies on diverse benzamide derivatives have revealed a wide array of biological activities, including antifungal, insecticidal, and anticancer properties, suggesting a broader range of molecular targets than previously anticipated. mdpi.comresearchgate.netcyberleninka.ru For instance, novel benzamide derivatives have been identified as potent smoothened (SMO) antagonists, implicating them in the Hedgehog signaling pathway, which is crucial in both embryonic development and cancer. nih.gov Furthermore, some benzamides have been shown to act as multi-targeted agents, for example, by simultaneously inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1), which are key enzymes in the pathogenesis of Alzheimer's disease.
Future investigations should employ a multi-pronged approach to identify novel targets. High-throughput screening (HTS) of this compound against extensive panels of receptors, enzymes, and ion channels could reveal unexpected interactions. Concurrently, chemoproteomics approaches, utilizing affinity-based probes derived from the core benzamide structure, can be employed to isolate and identify binding partners in complex biological systems.
Once potential targets are identified, validating these interactions and understanding their downstream consequences on biological pathways will be paramount. This will involve a combination of in vitro biochemical and cell-based assays, along with in vivo studies in relevant model organisms. Such research will not only expand our understanding of the pharmacological profile of this specific benzamide but also contribute to a more comprehensive map of the "benzamide-interactome," potentially uncovering novel therapeutic opportunities for a wide range of diseases.
Development of Advanced Analytical Methods for Trace Detection and Quantification in Complex Biological Matrices
To accurately assess the pharmacokinetic and pharmacodynamic properties of this compound, the development of highly sensitive and specific analytical methods for its trace detection and quantification in complex biological matrices is essential. Biological samples such as plasma, tissue homogenates, and urine present significant analytical challenges due to the presence of numerous endogenous interfering substances.
Current Methodologies and Future Enhancements:
Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological fluids, owing to its high sensitivity and selectivity. The development of a robust LC-MS/MS method for this compound would involve optimizing several key parameters, as outlined in the table below.
| Parameter | Optimization Strategy |
| Sample Preparation | Development of efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte. |
| Chromatographic Separation | Selection of an appropriate HPLC/UHPLC column and mobile phase composition to achieve sharp peak shapes and baseline separation from endogenous components. |
| Mass Spectrometric Detection | Optimization of electrospray ionization (ESI) source parameters and selection of specific multiple reaction monitoring (MRM) transitions for both the parent compound and a suitable internal standard to ensure high selectivity and sensitivity. |
Future advancements in this area could focus on miniaturization and automation to increase throughput and reduce sample volume requirements. The exploration of novel sample preparation techniques, such as microextraction by packed sorbent (MEPS) or dispersive liquid-liquid microextraction (DLLME), could offer improved recovery and reduced matrix effects. Furthermore, the application of high-resolution mass spectrometry (HRMS) could aid in the identification of potential metabolites of this compound in biological systems, providing a more complete understanding of its metabolic fate.
Integration of Artificial Intelligence and Machine Learning Approaches for Compound Design and Mechanistic Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can be powerfully applied to the design of novel benzamide derivatives with enhanced activity and to predict their mechanisms of action.
Computational Strategies:
Quantitative Structure-Activity Relationship (QSAR) studies represent a foundational ML approach where statistical models are built to correlate the chemical structures of compounds with their biological activities. By developing QSAR models for a series of benzamide analogs, it is possible to identify key structural features that are critical for a desired biological effect. This knowledge can then be used to guide the design of new, more potent compounds.
Molecular docking simulations, a key component of computer-aided drug design (CADD), can be used to predict the binding orientation and affinity of this compound and its designed analogs to the active sites of known or newly identified molecular targets. This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing.
More advanced deep learning models can be trained on large datasets of chemical structures and their associated biological activities to generate entirely new molecules with desired properties. These generative models can explore a vast chemical space to propose novel benzamide scaffolds that may not be conceived through traditional medicinal chemistry approaches.
Furthermore, ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new benzamide derivatives. By identifying potential liabilities early in the design phase, these predictive models can help to reduce the attrition rate of compounds in later stages of development. The application of these AI and ML techniques will undoubtedly accelerate the discovery and optimization of new benzamide-based therapeutic agents.
Application of this compound as a Chemical Probe for Fundamental Biological Research
Beyond its potential therapeutic applications, this compound can serve as a valuable chemical probe for dissecting fundamental biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular and physiological contexts.
Criteria for a Good Chemical Probe:
To be effective, a chemical probe should possess several key attributes, which can be systematically evaluated for this compound:
| Attribute | Research Approach |
| Potency | Determination of the concentration at which the compound elicits a significant biological effect (e.g., IC50 or EC50). |
| Selectivity | Profiling the compound against a broad panel of off-targets to ensure it interacts specifically with its intended molecular target. |
| Mechanism of Action | Elucidating how the compound modulates the function of its target (e.g., as an inhibitor, activator, or allosteric modulator). |
| Cellular Activity | Demonstrating that the compound can engage its target in a cellular context and produce a measurable downstream effect. |
Once validated as a selective probe, this compound could be used in a variety of research applications. For example, it could be employed to study the physiological roles of a newly identified target protein in different cell types and disease models. By observing the phenotypic consequences of modulating the target's activity with the probe, researchers can gain valuable insights into its biological function.
Furthermore, the development of derivatized versions of the probe, such as those with fluorescent tags or biotin (B1667282) handles, would enable advanced applications like cellular imaging to visualize the subcellular localization of the target protein or affinity purification to identify its interaction partners. The use of this compound as a chemical probe therefore holds the promise of not only advancing our understanding of its own biological effects but also of shedding light on the intricate workings of complex biological systems.
Exploration of Novel Synthetic Methodologies for Structurally Diverse Benzamide Scaffolds
The exploration of novel and efficient synthetic methodologies is crucial for generating structurally diverse libraries of benzamide derivatives for biological screening. While classical methods for amide bond formation are well-established, the development of innovative approaches can offer advantages in terms of reaction efficiency, substrate scope, and functional group tolerance. nanobioletters.comacs.org
Modern Synthetic Approaches:
Recent advances in synthetic organic chemistry have provided a range of powerful tools for the construction of amide bonds and the diversification of benzamide scaffolds. Some promising avenues for future research in this area include:
Palladium-Catalyzed Carbonylative Coupling Reactions: These methods allow for the direct synthesis of benzamides from aryl halides or triflates, carbon monoxide, and amines, providing a versatile route to a wide range of substituted derivatives. nih.gov
C-H Activation/Amination Reactions: The direct functionalization of C-H bonds represents a highly atom-economical approach to amide synthesis. The development of catalytic systems that can selectively activate and aminate C-H bonds on the benzoyl or N-phenyl rings would provide a streamlined route to novel benzamide analogs.
Flow Chemistry: Performing amide synthesis in continuous flow reactors can offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds for screening.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The development of photoredox-catalyzed methods for amide bond formation could provide access to novel benzamide structures under mild reaction conditions.
The application of these modern synthetic methodologies will enable the creation of large and diverse libraries of benzamide derivatives based on the this compound scaffold. The screening of these libraries will be instrumental in elucidating structure-activity relationships and identifying new lead compounds with improved pharmacological properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting substituted benzoic acids with aniline derivatives using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Reaction conditions include maintaining low temperatures (-50°C) to minimize side reactions and improve yield .
- Validation : Structural confirmation via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic proton integration, amide NH signal), and elemental analysis (C, H, N, Cl, F content) is critical .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Spectroscopy : Use fluorescence spectroscopy to study electronic transitions (λex = 340 nm, λem = 380 nm) and solvent effects. IR and NMR confirm functional groups and regiochemistry .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For example, mean σ(C–C) = 0.003 Å and R factor = 0.038 were reported for a related chlorophenyl benzamide .
Advanced Research Questions
Q. How can fluorescence properties of this compound be optimized for analytical detection?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluorescence intensity due to reduced quenching .
- pH Optimization : Maximum intensity occurs at pH 5 , where protonation states stabilize the excited state. Use 0.1 M HCl/NaOH for pH adjustment .
- Temperature Control : Maintain 25°C to prevent thermal degradation. Fluorescence intensity decreases by ~15% at 40°C .
- Quantification : Calculate limit of detection (LOD) and limit of quantification (LOQ) using linear regression (e.g., LOD = 0.269 mg/L, LOQ = 0.898 mg/L) .
Q. How do crystallographic data resolve contradictions in structural predictions?
- Case Study : SC-XRD for 4-chloro-N-(3-chlorophenyl)benzamide revealed a planar amide group (torsion angle < 5°) and intermolecular H-bonding (N–H⋯O=C), which DFT calculations may underestimate. Such discrepancies highlight the need for experimental validation .
- Statistical Metrics : Use R factor (<0.05) and data-to-parameter ratio (>15) to assess crystallographic reliability .
Q. What mechanistic insights exist for its interaction with bacterial targets?
- Target Identification : Structural analogs inhibit acyl carrier protein phosphopantetheinyltransferase (ACPS-PPTase) , a key enzyme in bacterial fatty acid biosynthesis. Competitive binding assays (IC50 ~1–10 µM) confirm enzyme inhibition .
- Binding Analysis : Calculate binding constants (Kb) via fluorescence quenching (e.g., Kb = 1.2 × 10⁴ M⁻¹) using Stern-Volmer plots .
Data Contradiction Analysis
Q. Why do fluorescence intensities vary across solvent systems despite identical concentrations?
- Key Factors :
- Solvent Polarity : Higher polarity increases Stokes shift but may reduce quantum yield due to solvation effects.
- Protic vs. Aprotic : Protic solvents (e.g., methanol) quench fluorescence via H-bonding with the amide group .
- Resolution : Normalize data using internal standards (e.g., quinine sulfate) and report solvent dielectric constants.
Q. How to address discrepancies in crystallographic vs. computational bond lengths?
- Root Cause : DFT models often neglect crystal packing forces (e.g., π-π stacking, van der Waals interactions).
- Mitigation : Compare experimental (SC-XRD) and theoretical (B3LYP/6-31G*) bond lengths. Deviations >0.02 Å suggest missing intermolecular forces .
Methodological Recommendations
- Synthetic Reproducibility : Use Schlenk techniques to exclude moisture during coupling reactions.
- Fluorescence Protocols : Include time-resolved measurements to assess photostability (e.g., intensity decay <5% over 60 minutes) .
- Crystallography : Refine structures with Olex2 or SHELXL , incorporating anisotropic displacement parameters for heavy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
